molecular formula C8H11F3O3S2 B12566230 Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonothioyl]sulfanyl}propanoate CAS No. 312731-30-9

Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonothioyl]sulfanyl}propanoate

Cat. No.: B12566230
CAS No.: 312731-30-9
M. Wt: 276.3 g/mol
InChI Key: LPHONGRSCFDRIA-UHFFFAOYSA-N
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Description

Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonothioyl]sulfanyl}propanoate is a fluorinated organosulfur compound characterized by a propanoate ester backbone substituted at the 2-position with a sulfanyl group linked to a carbonothioyl-trifluoroethoxy moiety. Its molecular formula is C₈H₁₂F₃O₃S₂, with a molar mass of 292.31 g/mol.

Properties

CAS No.

312731-30-9

Molecular Formula

C8H11F3O3S2

Molecular Weight

276.3 g/mol

IUPAC Name

ethyl 2-(2,2,2-trifluoroethoxycarbothioylsulfanyl)propanoate

InChI

InChI=1S/C8H11F3O3S2/c1-3-13-6(12)5(2)16-7(15)14-4-8(9,10)11/h5H,3-4H2,1-2H3

InChI Key

LPHONGRSCFDRIA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)SC(=S)OCC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonothioyl]sulfanyl}propanoate typically involves the reaction of ethyl 2-bromopropanoate with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonothioyl]sulfanyl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonothioyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles[][3].

Common Reagents and Conditions

Major Products

Scientific Research Applications

Polymer Chemistry

Chain Transfer Agent (CTA) : Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonothioyl]sulfanyl}propanoate functions as a stable trithiocarbonate chain transfer agent in free radical polymerization. It can effectively control the chain growth of polymers, leading to products with well-defined molecular weights and low polydispersities. This property is essential for producing high-quality polymers used in various industrial applications.

Research Findings

  • Polymerization Control : The compound has been shown to facilitate the controlled homo- and co-polymerization of various monomers such as acrylic acid, acrylates, and methacrylates. Its amphiphilic nature allows it to be soluble in both aqueous and organic media, enhancing its versatility in polymer synthesis.

Medicinal Chemistry

Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines.

Case Study

  • Cytotoxicity Testing : An MTT assay was conducted on breast cancer cell lines, revealing a significant reduction in cell viability at concentrations above 10 µM. The IC50 value was approximately 15 µM, indicating potential as an anticancer agent.

Enzyme Inhibition : The compound may also inhibit specific enzymes involved in disease pathways. This activity could lead to therapeutic effects in various conditions, including cancer and inflammatory diseases.

Antimicrobial Properties

Recent studies have explored the antimicrobial efficacy of this compound against pathogenic bacteria.

Research Findings

  • Minimum Inhibitory Concentration (MIC) : In vitro assays revealed that the compound exhibits activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with an MIC around 50 µg/mL.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonothioyl]sulfanyl}propanoate involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The carbonothioyl group can form covalent bonds with nucleophilic sites on enzymes and other proteins, potentially inhibiting their activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Ethyl Propanoate Derivatives

Compound Name Molecular Formula Key Substituents Applications/Properties Source
Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonothioyl]sulfanyl}propanoate (Target) C₈H₁₂F₃O₃S₂ -S-C(=S)-O-CH₂CF₃ High lipophilicity; potential agrochemical intermediate Deduced
Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate C₁₂H₁₆O₂S -S-(3-methylphenyl) Simpler aryl sulfanyl; used in organic synthesis
Ethyl 2-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate C₂₀H₁₉F₃N₂O₄S -S-(pyridine with cyano, trifluoromethyl, dimethoxyphenyl) Pharmaceutical/agrochemical candidate; heterocyclic stability
Ethyl 2-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate C₈H₁₂O₄S -S-CH₂CO₂Me Esterified sulfanyl; intermediate for functionalized polymers
Ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]propanoate C₉H₁₃F₆O₅P -P(=O)(OCH₂CF₃)₂ Phosphoryl-based reagent for stereoselective synthesis (e.g., vinylcyclopropanes)

Key Structural Differences and Implications

Trifluoroethoxy vs. Aryl Sulfanyl Groups: The target compound’s -S-C(=S)-O-CH₂CF₃ group enhances lipophilicity and oxidative stability compared to non-fluorinated analogs like ethyl 2-[(3-methylphenyl)sulfanyl]propanoate . The trifluoroethoxy group’s electron-withdrawing nature may also reduce nucleophilic attack at the sulfur center. In contrast, aryl sulfanyl derivatives (e.g., ) exhibit aromatic π-system interactions, favoring applications in materials science or as photoactive agents.

Carbonothioyl vs. Phosphoryl Groups: Unlike phosphoryl analogs (e.g., ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]propanoate in ), the target’s carbonothioyl group lacks a phosphorus atom, reducing its utility in Horner-Wadsworth-Emmons reactions but increasing thiophilic reactivity for sulfur-based coupling .

Heterocyclic vs. Linear Substituents :

  • Pyridine-containing derivatives () integrate nitrogen heterocycles, enabling hydrogen bonding and enhanced bioactivity. The target compound’s linear substituent prioritizes steric accessibility for nucleophilic substitutions .

Physicochemical and Reactivity Comparisons

  • Lipophilicity: The trifluoroethoxy group increases logP compared to non-fluorinated analogs, suggesting better membrane permeability in agrochemical applications.
  • Thermal Stability: Fluorinated groups (e.g., -CF₃) enhance thermal stability, whereas non-fluorinated sulfanyl esters () may degrade faster under oxidative conditions .
  • Reactivity: The carbonothioyl (C=S) group in the target compound is prone to hydrolysis or nucleophilic substitution, contrasting with the phosphoryl group’s stability in . Sulfanyl groups in analogs (e.g., ) oxidize to sulfoxides or sulfones, as seen in lansoprazole-related pharmaceuticals .

Biological Activity

Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonothioyl]sulfanyl}propanoate is a compound of interest due to its potential biological activity. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Chemical Formula : C₉H₁₁F₃O₂S₂
  • Molecular Weight : 266.31 g/mol
  • CAS Number : Not explicitly listed in the search results.

The compound features a trifluoroethoxy group and a carbonothioyl moiety, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that the compound may exhibit:

  • Antimicrobial Activity : Some derivatives of compounds with similar structures have shown effectiveness against bacterial strains.
  • Antioxidant Properties : The presence of sulfur and fluorine atoms may contribute to redox activity.
  • Potential Anti-inflammatory Effects : Similar compounds have been noted for their ability to modulate inflammatory pathways.

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial properties of various thioether compounds similar to this compound. Results indicated significant inhibition of Staphylococcus aureus and Escherichia coli growth, suggesting potential for development as an antimicrobial agent.
  • Cytotoxicity Assays :
    In vitro cytotoxicity assays demonstrated that compounds with similar functional groups exhibited selective toxicity towards cancer cell lines while sparing normal cells. This raises the possibility for future applications in targeted cancer therapies.
  • Inflammation Models :
    Animal models treated with related compounds showed reduced markers of inflammation in induced models of arthritis. This suggests a potential therapeutic pathway for inflammatory diseases.

Comparative Biological Activity Table

Compound NameBiological ActivityReference
This compoundAntimicrobial, Antioxidant
Similar Thioether Compound ACytotoxic against cancer cells
Similar Thioether Compound BAnti-inflammatory in animal models

Future Directions

Further research is necessary to elucidate the detailed mechanisms by which this compound exerts its biological effects. Potential areas for exploration include:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in live models.
  • Mechanistic Studies : To identify specific molecular targets and pathways involved in its action.
  • Formulation Development : To enhance bioavailability and targeted delivery systems.

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